Cas no 1195251-29-6 (8-Chloroimidazo1,2-apyridine)

8-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chloro substituent at the 8-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system facilitates electrophilic substitution reactions, while the chloro group offers versatility for further functionalization via cross-coupling or nucleophilic displacement. The compound’s rigid bicyclic framework enhances stability and influences binding interactions in bioactive molecules. It is particularly useful in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates. High purity grades ensure consistent performance in research and industrial applications.
8-Chloroimidazo1,2-apyridine structure
8-Chloroimidazo1,2-apyridine structure
Product name:8-Chloroimidazo1,2-apyridine
CAS No:1195251-29-6
MF:C7H5N2Cl
Molecular Weight:152.581
MDL:MFCD16658689
CID:1091274
PubChem ID:17845265

8-Chloroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

    • 8-Chloroimidazo[1,2-a]pyridine
    • 1195251-29-6
    • SCHEMBL1507164
    • MFCD16658689
    • DB-360017
    • SY039886
    • Imidazo[1,2-a]pyridine, 8-chloro-
    • CS-0132116
    • VXB25129
    • AS-36189
    • AKOS022176941
    • 8-Chloroimidazo1,2-apyridine
    • MDL: MFCD16658689
    • インチ: InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
    • InChIKey: WKYIRKGCPLREEY-UHFFFAOYSA-N
    • SMILES: C1=CN2C=CN=C2C(=C1)Cl

計算された属性

  • 精确分子量: 152.0141259g/mol
  • 同位素质量: 152.0141259g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 17.3Ų

8-Chloroimidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM150868-25g
8-chloroimidazo[1,2-a]pyridine
1195251-29-6 95%+
25g
$*** 2023-04-03
TRC
C382943-500mg
8-Chloroimidazo[1,2-a]pyridine
1195251-29-6
500mg
$ 340.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BN107-200mg
8-Chloroimidazo1,2-apyridine
1195251-29-6 97%
200mg
66.0CNY 2021-07-14
Apollo Scientific
OR942577-1g
8-Chloroimidazo[1,2-a]pyridine
1195251-29-6 0.96
1g
£17.00 2025-03-21
abcr
AB452202-1 g
8-Chloroimidazo[1,2-a]pyridine; .
1195251-29-6
1g
€104.20 2023-07-18
abcr
AB452202-25 g
8-Chloroimidazo[1,2-a]pyridine; .
1195251-29-6
25g
€563.20 2023-07-18
TRC
C382943-50mg
8-Chloroimidazo[1,2-a]pyridine
1195251-29-6
50mg
$ 70.00 2022-06-06
Alichem
A029183654-100g
8-Chloroimidazo[1,2-a]pyridine
1195251-29-6 95%
100g
$1591.92 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BN107-1g
8-Chloroimidazo1,2-apyridine
1195251-29-6 97%
1g
216.0CNY 2021-07-14
Alichem
A029183654-500g
8-Chloroimidazo[1,2-a]pyridine
1195251-29-6 95%
500g
$4736.90 2023-09-04

8-Chloroimidazo1,2-apyridine 関連文献

8-Chloroimidazo1,2-apyridineに関する追加情報

Comprehensive Overview of 8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6): Properties, Applications, and Research Insights

8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The compound belongs to the imidazopyridine family, a class of molecules known for their diverse biological activities. With the increasing demand for novel drug candidates and functional materials, 8-Chloroimidazo[1,2-a]pyridine has emerged as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The molecular structure of 8-Chloroimidazo[1,2-a]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring, with a chlorine substituent at the 8-position. This structural motif enhances its reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry. Researchers have explored its potential in targeting G-protein-coupled receptors (GPCRs) and enzyme modulation, aligning with current trends in precision medicine and personalized therapeutics. Recent studies highlight its role in the design of anti-inflammatory and neuroprotective compounds, addressing global health challenges such as neurodegenerative diseases.

In the context of green chemistry and sustainable synthesis, 8-Chloroimidazo[1,2-a]pyridine has been investigated for its compatibility with catalytic methods and solvent-free reactions. This aligns with the growing emphasis on eco-friendly synthesis and waste reduction in industrial applications. Analytical techniques like HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize its purity and stability, ensuring compliance with Good Manufacturing Practices (GMP).

The compound’s versatility extends to material science, where its electron-rich aromatic system contributes to the development of organic semiconductors and luminescent materials. With the rise of flexible electronics and optoelectronic devices, 8-Chloroimidazo[1,2-a]pyridine derivatives are being explored for their charge-transport properties and photophysical behavior. This interdisciplinary relevance underscores its importance in both life sciences and advanced technology sectors.

Frequently asked questions about 8-Chloroimidazo[1,2-a]pyridine include its synthetic routes, scalability, and safety profile. While it is not classified as a hazardous substance under major regulatory frameworks, proper handling protocols are recommended to mitigate risks associated with fine powders or organic solvents used in its processing. The compound’s patent landscape reflects its commercial potential, with several applications filed in drug discovery and crop protection.

In summary, 8-Chloroimidazo[1,2-a]pyridine (CAS No. 1195251-29-6) represents a multifaceted building block with broad utility across scientific disciplines. Its integration into high-throughput screening libraries and combinatorial chemistry platforms further solidifies its role in modern research. As the scientific community continues to explore structure-activity relationships (SAR) and novel derivatives, this compound is poised to remain at the forefront of innovation in bioactive molecule design.

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